2-Benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
2-Benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound characterized by its molecular formula C18H18O2. This compound features a benzyl group attached to a tetrahydronaphthalene ring, which is further substituted with a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydronaphthalene core. One common approach is the Friedel-Crafts alkylation of naphthalene with benzyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The resulting intermediate is then subjected to further functionalization to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, potentially leading to the formation of naphthoquinones.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, with reagents like halides or alkyl halides.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-benzyl-1,2,3,4-tetrahydronaphthalene-2-ol.
Substitution: Formation of various benzyl derivatives.
Scientific Research Applications
2-Benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the context of anti-inflammatory and anticancer agents.
Industry: Its applications extend to the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid
Benzyl derivatives
Naphthoquinones
Properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c19-17(20)18(12-14-6-2-1-3-7-14)11-10-15-8-4-5-9-16(15)13-18/h1-9H,10-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQZPLHBURPSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1482357-77-6 |
Source
|
Record name | 2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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